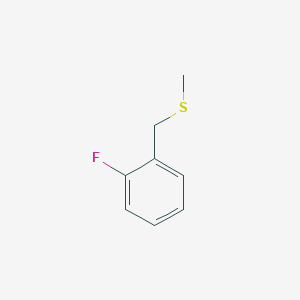

![molecular formula C16H16FN3OS B2962644 N-(tert-butyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049371-70-1](/img/structure/B2962644.png)

N-(tert-butyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

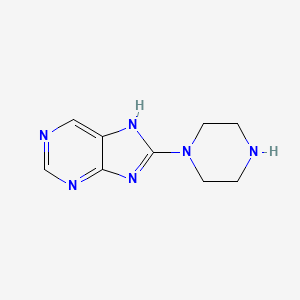

Imidazo[2,1-b]thiazole derivatives are a class of heterocyclic compounds that have been studied for their potential biological activities . They consist of a fused, planar aromatic heterocyclic system containing four heteroatoms with a bridgehead nitrogen atom .

Synthesis Analysis

Imidazo[2,1-b]thiazole derivatives can be synthesized through various methods. One such method involves asymmetric Mannich reactions of imidazo[2,1-b]thiazole-derived nucleophiles with (SS)-N-tert-butanesulfinyl (3,3,3)-trifluoroacetaldimine . The yields from these reactions can be reasonably good (55%–79%) and exceptionally high stereoselectivity (>99 : 1 dr) can be achieved .Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by a fused, planar aromatic heterocyclic system consisting of four heteroatoms with a bridgehead nitrogen atom .Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives can undergo various chemical reactions. For instance, asymmetric Mannich reactions of imidazo[2,1-b]thiazole-derived nucleophiles with (SS)-N-tert-butanesulfinyl (3,3,3)-trifluoroacetaldimine have been reported .Aplicaciones Científicas De Investigación

Anticancer Activity

One of the primary applications of N-(tert-butyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide derivatives is in the field of cancer research. Studies have synthesized and evaluated novel analogs of this compound for their potent anticancer properties. For instance, Karki et al. (2011) synthesized various analogues and evaluated their biological activity against leukemia cells. The study found that certain derivatives exhibited strong cytotoxicity, indicating potential as chemotherapeutic agents (Karki et al., 2011). Similarly, Abdel‐Maksoud et al. (2019) designed a new series of imidazo[2,1-b]thiazole compounds, demonstrating cytotoxic activity against colon cancer and melanoma cell lines, with some derivatives showing superior activity compared to sorafenib, a known cancer drug (Abdel‐Maksoud et al., 2019).

Antihypertensive and Vasodilatory Effects

Beyond its anticancer applications, derivatives of N-(tert-butyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide have been explored for their potential antihypertensive effects. Carini et al. (1991) discovered a series of nonpeptide angiotensin II receptor antagonists, demonstrating potent antihypertensive effects upon oral administration (Carini et al., 1991). Furthermore, Barnish et al. (1980) reported on imidazo[2,1-b]thiazolesulfonamide carbonic anhydrase inhibitors with cerebrovasodilatory properties, indicating potential applications in treating conditions associated with decreased cerebral blood flow (Barnish et al., 1980).

Anti-Tuberculosis Activity

Recent studies have also highlighted the use of N-(tert-butyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide derivatives in targeting Mycobacterium tuberculosis. Moraski et al. (2016) identified imidazo[2,1-b]thiazole-5-carboxamides as a promising class of anti-tuberculosis compounds with nanomolar potency against replicating and drug-resistant strains, as well as low toxicity to VERO cells (Moraski et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

N-tert-butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3OS/c1-16(2,3)19-14(21)13-9-22-15-18-12(8-20(13)15)10-4-6-11(17)7-5-10/h4-9H,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFSIFHGFLTIFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CSC2=NC(=CN12)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2962568.png)

![Ethyl 1-(3-((4-bromophenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxylate](/img/structure/B2962575.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3,5-dichlorobenzoate](/img/structure/B2962576.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2962578.png)

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((5-methylfuran-2-yl)methyl)acetamide](/img/structure/B2962579.png)

![4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2962582.png)